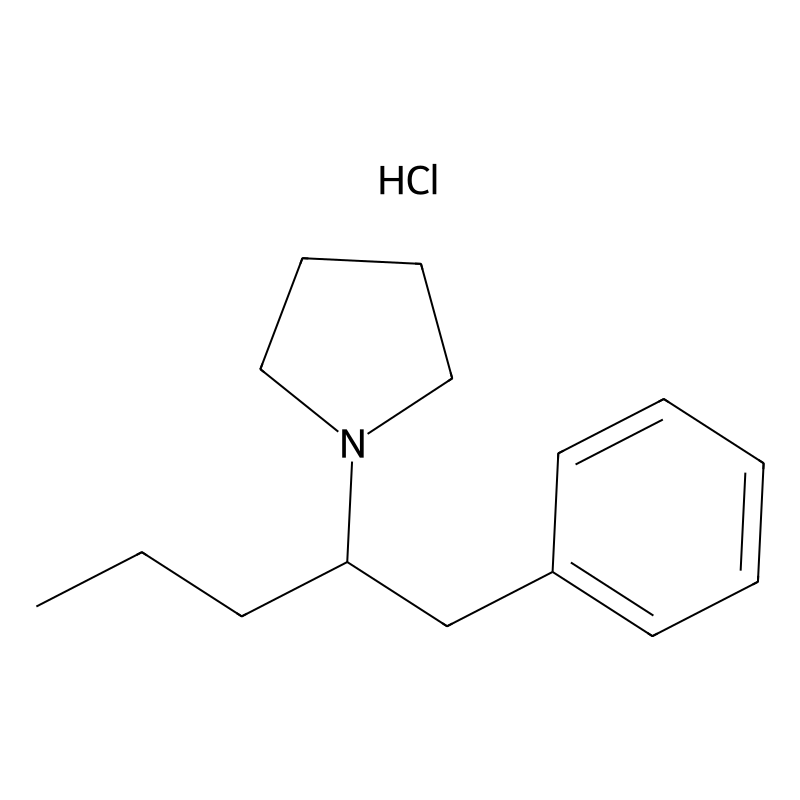

Prolintane hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

Prolintane hydrochloride functions as a dopamine and norepinephrine reuptake inhibitor. This means it blocks transporters responsible for clearing these neurotransmitters from the synaptic cleft, leading to increased levels in the brain. This mechanism is similar to other stimulant drugs like cocaine and amphetamines [].

Historical Research

Developed in the 1950s, prolintane hydrochloride was explored for its potential use in treating conditions like narcolepsy and depression []. However, research into its therapeutic efficacy appears to have ceased due to the emergence of safer and more effective medications for these conditions.

Current Research Applications

Prolintane hydrochloride is primarily used as an analytical reference material in scientific research. Its well-defined chemical structure and known effects on neurotransmitters make it valuable for studies on:

Dopamine and Norepinephrine Transporters

Prolintane hydrochloride can be used to investigate the function and regulation of dopamine and norepinephrine transporters in the brain. This research is relevant to understanding various neurological and psychiatric disorders [].

Development of New Medications

Scientists can utilize prolintane hydrochloride as a reference compound when developing medications that target the dopamine and norepinephrine systems. By comparing the effects of new drugs to those of prolintane hydrochloride, researchers can gain insights into their mechanism of action [].

Prolintane hydrochloride is a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor, developed in the 1950s. It is an amphetamine derivative, structurally related to compounds such as pyrovalerone and methylenedioxypyrovalerone. Initially commercialized under the trade name "Katovit" by the Spanish pharmaceutical company FHER, it was utilized primarily for its stimulant properties to enhance alertness and concentration, particularly among students and workers .

Prolintane hydrochloride acts as an NDRI, primarily targeting the dopamine and norepinephrine transporters in the central nervous system []. These transporters are responsible for reuptake of these neurotransmitters after their release from neurons. By inhibiting reuptake, prolintane hydrochloride increases the synaptic concentration of dopamine and norepinephrine, leading to enhanced alertness, focus, and feelings of increased energy [].

- Oxidation: This can be achieved using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions are typically performed with lithium aluminum hydride or hydrogen gas in the presence of a catalyst, such as palladium on carbon.

- Substitution: Substitution reactions may occur with halogenating agents or nucleophiles under suitable conditions .

These reactions are conducted in organic solvents like tetrahydrofuran, methanol, or chloroform, leading to various products depending on the specific reagents and conditions employed.

The synthesis of prolintane hydrochloride can be achieved through various methods. A notable approach involves:

- Epoxidation of Allylbenzene: Using meta-perchlorobenzoic acid to form an epoxide.

- Ring Opening: The epoxide undergoes regioselective ring opening with vinyl magnesium bromide in the presence of copper(I) iodide.

- Mitsunobu Reaction: Installation of a succinimide moiety is accomplished using a Mitsunobu protocol.

- Hydrogenation: Finally, hydrogenation using palladium on carbon yields prolintane hydrochloride in high yield .

Prolintane hydrochloride has several applications:

- Analytical Reference Material: Used in scientific research for studying neurotransmitter transporters.

- Forensic Analysis: Employed in detecting stimulant abuse.

- Pharmacological Studies: Investigated for its effects on the central nervous system and potential therapeutic uses .

Prolintane hydrochloride shares structural similarities with several other compounds, which are also classified as stimulants or norepinephrine-dopamine reuptake inhibitors. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Pyrovalerone | Amphetamine derivative | Used as an appetite suppressant; less potent than prolintane |

| Methylenedioxypyrovalerone | Amphetamine derivative | Known for stronger psychoactive effects; often associated with recreational use |

| Propylhexedrine | Amphetamine derivative | Primarily used as a nasal decongestant; lower CNS activity compared to prolintane |

| α-Pyrrolidinopentiophenone | β-ketone derivative | Known for high abuse potential; similar stimulant properties |

| Phenylpropylaminopentane | Amphetamine derivative | Less common; used in some dietary supplements |

Prolintane's unique combination of stimulant properties and its specific mechanism of action distinguish it within this class of compounds, particularly due to its historical use in clinical settings compared to others that are more commonly associated with recreational use or abuse .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Pictograms

Irritant